molecular formula C8H8FNO2 B13557773 2-(3-Amino-4-fluorophenyl)acetic acid

2-(3-Amino-4-fluorophenyl)acetic acid

Cat. No.: B13557773
M. Wt: 169.15 g/mol
InChI Key: ABEPRZFKMRYSOE-UHFFFAOYSA-N
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Description

2-(3-Amino-4-fluorophenyl)acetic acid is an organic compound with a molecular formula of C8H8FNO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with an amino group at the 3-position and a fluorine atom at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-4-fluorophenyl)acetic acid can be achieved through several synthetic routes. One common method involves the nitration of 4-fluorophenylacetic acid to introduce a nitro group at the 3-position, followed by reduction to convert the nitro group to an amino group. The reaction conditions typically involve the use of concentrated nitric acid for nitration and catalytic hydrogenation for reduction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and distillation are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-4-fluorophenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group or other oxidized derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction can produce various amines. Substitution reactions can lead to the formation of different substituted phenylacetic acids.

Scientific Research Applications

2-(3-Amino-4-fluorophenyl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a precursor for pharmaceutical compounds.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Amino-4-fluorophenyl)acetic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can influence the compound’s biological activity and its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorophenylacetic acid: Similar structure but lacks the amino group.

    3-Amino-4-chlorophenylacetic acid: Similar structure but has a chlorine atom instead of fluorine.

    2-(3-Amino-4-methylphenyl)acetic acid: Similar structure but has a methyl group instead of fluorine.

Uniqueness

2-(3-Amino-4-fluorophenyl)acetic acid is unique due to the presence of both an amino group and a fluorine atom on the phenyl ring. This combination of functional groups can enhance the compound’s reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C8H8FNO2

Molecular Weight

169.15 g/mol

IUPAC Name

2-(3-amino-4-fluorophenyl)acetic acid

InChI

InChI=1S/C8H8FNO2/c9-6-2-1-5(3-7(6)10)4-8(11)12/h1-3H,4,10H2,(H,11,12)

InChI Key

ABEPRZFKMRYSOE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC(=O)O)N)F

Origin of Product

United States

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